N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Overview
Description
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential. This compound exhibits various biological activities, making it a significant subject of research in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the yield and efficiency of the reaction. These catalysts facilitate the reaction under milder conditions and can be easily separated and reused for multiple runs .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-phenoxyacetamide
- N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methylbenzamide
Uniqueness
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its antimicrobial and anticancer activities compared to similar compounds .
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S/c1-12-14(5-4-7-17(12)26(29)30)20(28)25-22(32)23-13-9-10-15(18(27)11-13)21-24-16-6-2-3-8-19(16)31-21/h2-11,27H,1H3,(H2,23,25,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBQAIJBCHSPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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